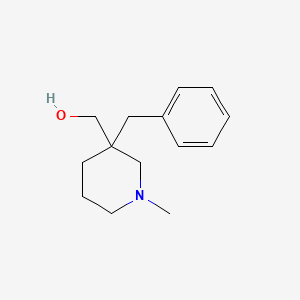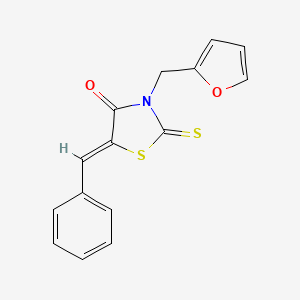
N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide, also known as BTCP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and addiction.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide involves its interaction with the dopamine transporter (DAT). It acts as a potent inhibitor of DAT, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for its therapeutic effects in Parkinson's disease and addiction.
Biochemical and Physiological Effects:
N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which leads to an improvement in motor function in Parkinson's disease patients. It has also been shown to reduce cocaine self-administration in animal models, which suggests its potential use in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide in lab experiments is its potency as a DAT inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide is its potential toxicity. It has been shown to be toxic to dopaminergic neurons at high doses, which makes it important to use caution when working with this compound.
Future Directions
There are several future directions for research on N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide. One area of research is the development of new analogs of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide that have improved pharmacological properties. Another area of research is the study of the long-term effects of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide on the brain. Finally, there is a need for further research on the potential use of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide in the treatment of addiction. Overall, N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide has shown great promise as a potential treatment for various neurological disorders, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide involves the reaction between 4-chlorobenzoyl chloride and N-benzylpyrrolidine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. The chemical structure of N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide is shown below:
Scientific Research Applications
N-benzyl-2-(4-chlorophenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have dopaminergic activity, which makes it a potential candidate for the treatment of Parkinson's disease. It has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction.
properties
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-10-8-15(9-11-16)17-7-4-12-21(17)18(22)20-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVCNBZYQUIDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5965320.png)
![1-cyclopentyl-4-(3-hydroxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5965326.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-oxo-N-(tetrahydro-2-furanylmethyl)pentanamide](/img/structure/B5965328.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B5965344.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B5965352.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5965353.png)


![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5965366.png)

![3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid](/img/structure/B5965377.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B5965385.png)
![3-methyl-1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B5965397.png)
